Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

Catalog No.
S13519384
CAS No.
M.F
C12H20O4
M. Wt
228.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

Product Name

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate

IUPAC Name

dimethyl 1-propan-2-ylcyclopentane-1,3-dicarboxylate

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

InChI

InChI=1S/C12H20O4/c1-8(2)12(11(14)16-4)6-5-9(7-12)10(13)15-3/h8-9H,5-7H2,1-4H3

InChI Key

CROJUCKTEKSBAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCC(C1)C(=O)OC)C(=O)OC

Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is a cyclic aliphatic diester characterized by a five-membered cyclopentane ring, a sterically significant isopropyl group at the C1 position, and two methyl ester functionalities at the C1 and C3 positions. A key procurement-relevant attribute of this molecule is that it can be synthesized via a high-yield, stereoselective process that produces the cis-isomer with high purity. [1] This defined stereochemistry is a critical feature for its use as a specialized chemical intermediate and in the formulation of performance fluids where isomeric consistency dictates physical properties and final product performance. [1]

Substituting this compound with simpler, achiral, or linear diesters like dimethyl adipate, or even with less-branched cyclic analogs, is often unviable for its intended applications. The specific combination of the rigid cyclopentane core and the branched isopropyl group imparts distinct physical properties critical for performance formulations, such as lubricants intended for low-temperature service. [REFS-1, REFS-2] Linear diesters lack the requisite cyclic backbone for thermal stability, while simpler cyclic esters without the isopropyl group would not provide the same disruption of molecular packing that enhances fluidity at low temperatures. [2] In complex organic synthesis, the entire C1-isopropyl-C1,C3-diester scaffold acts as a specific stereodirecting and functional building block, a role that generic diesters cannot fulfill.

High-Yield, Stereoselective Synthesis Enables Cost-Effective Purity and Lot Consistency

The compound can be prepared via a two-step process involving a Michael addition followed by an intramolecular Dieckmann condensation (cyclization). The critical cyclization step to form the cyclopentane ring proceeds with a yield of 95%, favoring the formation of the cis-isomer. [1] This contrasts with many multi-step syntheses of substituted cyclopentanes which often suffer from lower yields and poor stereocontrol, leading to difficult-to-separate isomeric mixtures.

Evidence DimensionSynthesis Yield (Cyclization Step)
Target Compound Data95%
Comparator Or BaselineGeneral multi-step syntheses of substituted cyclopentanes with typically lower yields and selectivity.
Quantified DifferenceHigh-percentile yield, ensuring efficient conversion to the target stereoisomer.
ConditionsIntramolecular cyclization of the Michael adduct using sodium methoxide in methanol solvent. [<a href="https://patents.google.com/patent/US5254729A/en" target="_blank">1</a>]

A high-yield, stereoselective route reduces manufacturing costs and simplifies purification, providing a more economical and structurally consistent product for downstream applications.

Branched Isopropyl Group Confers Structural Advantages for Low-Temperature Fluidity

The presence of the branched isopropyl group on the C1-position of the rigid cyclopentane ring introduces steric hindrance that disrupts efficient crystal packing at low temperatures. In lubricant science, branching in the acid moiety of an ester is a well-established strategy to lower the pour point (the lowest temperature at which the oil will still flow). [1] This structural feature gives Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate an inherent advantage over less-branched analogs, such as the corresponding 1-methyl derivative, or linear diesters like dimethyl adipate, which tend to have higher pour points.

Evidence DimensionPour Point (Qualitative Inference from Structure)
Target Compound DataLower pour point expected due to C1-isopropyl branching.
Comparator Or BaselineLinear diesters (e.g., adipates) or less-branched cyclic diesters, which exhibit more ordered packing and thus higher pour points.
Quantified DifferenceNot quantified in a direct head-to-head study, but the principle is a primary driver in ester lubricant design. [<a href="https://www.google.com/books/edition/Synthetics_Mineral_Oils_and_Bio_Based_Lu/fEMBEAAAQBAJ" target="_blank">1</a>]
ConditionsStandard conditions for lubricant base stock evaluation.

For developing lubricants or functional fluids, selecting this compound can improve low-temperature performance and potentially reduce the need for costly pour-point depressant additives.

Base Stock for Synthetic Lubricants and Functional Fluids Requiring Low-Temperature Performance

Based on its molecular structure, this diester is a candidate for formulation as a synthetic lubricant base stock or functional fluid where low pour points are critical. The branched isopropyl group is specifically intended to maintain fluidity in cold environments, making it a rational choice for applications in refrigeration, automotive, or aerospace fluids. [1]

Economical Sourcing of Stereochemically Pure Precursors for Polymers and Plasticizers

The highly efficient and stereoselective synthesis route makes this compound an economically viable source of a high-purity cis-isomer. [2] This is critical in polymer chemistry (for polyesters or polyamides) and plasticizer applications where the specific stereochemistry of the monomer or additive dictates the physical properties (e.g., glass transition temperature, flexibility) of the final material.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

228.13615911 g/mol

Monoisotopic Mass

228.13615911 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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